molecular formula C10H7NO B13962048 7H-Furo[2,3-f]indole CAS No. 42424-75-9

7H-Furo[2,3-f]indole

Cat. No.: B13962048
CAS No.: 42424-75-9
M. Wt: 157.17 g/mol
InChI Key: HYNMBMPMHWWUDT-UHFFFAOYSA-N
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Description

7H-Furo[2,3-f]indole is a heterocyclic compound that features a fused furan and indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Furo[2,3-f]indole typically involves constructing the furan ring based on a functional indole skeleton or forming the indole ring from reactions between anilines and functional furans . One common method includes the use of Tröger’s base derivative-catalyzed one-step one-pot synthesis, which involves a cascade Aldol-[4+1]cycloaddition-intramolecular Ullmann reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-step organic synthesis techniques that are scalable for larger production volumes.

Chemical Reactions Analysis

Types of Reactions: 7H-Furo[2,3-f]indole undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. The reaction centers for electrophilic attack are typically positions 3 and 5 on the indole ring .

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens and nitrating agents under acidic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives of this compound .

Mechanism of Action

The mechanism of action of 7H-Furo[2,3-f]indole involves its interaction with specific molecular targets and pathways. Indole derivatives generally exert their effects by binding to multiple receptors and enzymes, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • Pyrrolo[3,2-f]indole
  • Furo[3,4-b]indole
  • Pyrrolo[3,4-b]indole

Comparison: 7H-Furo[2,3-f]indole is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties compared to other indole derivatives. For instance, while pyrrolo[3,2-f]indole also undergoes electrophilic substitution at similar positions, the presence of the furan ring in this compound can influence its reactivity and interaction with biological targets .

Properties

CAS No.

42424-75-9

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

7H-furo[2,3-f]indole

InChI

InChI=1S/C10H7NO/c1-3-11-9-5-8-2-4-12-10(8)6-7(1)9/h2-6H,1H2

InChI Key

HYNMBMPMHWWUDT-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C1C=C3C(=C2)C=CO3

Origin of Product

United States

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